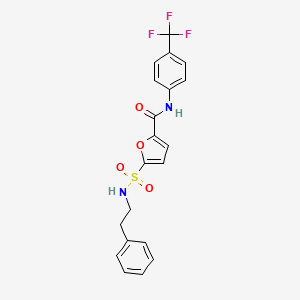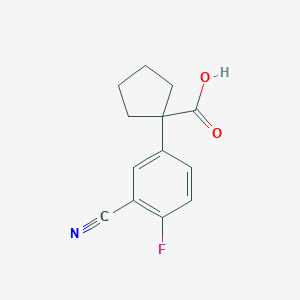
1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of a target compound from the commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid involved a multi-step nucleophilic substitution reaction and ester hydrolysis . Another method involves the hydrolysis of nitriles and carboxylation of organometallic intermediates .Molecular Structure Analysis
The molecular structure of “1-(3-Cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid” can be represented by the InChI code:1S/C13H12FNO2/c14-11-4-3-10(7-9(11)8-15)13(12(16)17)5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,16,17) . This indicates that the compound contains 13 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .
Scientific Research Applications
Cyclopentane-1,3-dione as a Carboxylic Acid Isostere
Cyclopentane-1,3-diones, closely related to the structure of interest, have been examined for their ability to act as isosteres for carboxylic acids. These compounds exhibit pKa values similar to carboxylic acids, suggesting their utility in drug design as bioisosteric replacements. Their application has been demonstrated in the development of thromboxane A2 receptor antagonists, where cyclopentane-1,3-dione derivatives showed nanomolar potency comparable to traditional compounds. This highlights the potential of such structures in enhancing drug properties by modifying pharmacokinetic or pharmacodynamic profiles without altering biological activity (Ballatore et al., 2011).
Radiolabeling and Biological Evaluation
The synthesis and radiolabeling of cis and trans stereoisomers of 1-amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic acid, which share a structural motif with the compound , have been explored as PET imaging agents. These studies have shown that these compounds are substrates for amino acid transport primarily by system L, with high tumor to normal brain tissue ratios in animal models. This research indicates the potential of fluorinated cyclopentane derivatives in the development of diagnostic tools for cancer and other diseases (Pickel et al., 2020; Pickel et al., 2021).
Fluorescent pH Sensors
Another application area is the development of fluorescent pH sensors. A heteroatom-containing organic fluorophore, sharing similarities with the target compound, has been designed to exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. This compound can act as a fluorescent pH sensor in both solution and solid states, demonstrating the versatility of cyclopentane derivatives in sensor technology (Yang et al., 2013).
properties
IUPAC Name |
1-(3-cyano-4-fluorophenyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c14-11-4-3-10(7-9(11)8-15)13(12(16)17)5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLGNKGZDADWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=C(C=C2)F)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2765083.png)
![N-(4-fluorobenzyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2765084.png)


![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2765089.png)
![tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate](/img/structure/B2765090.png)
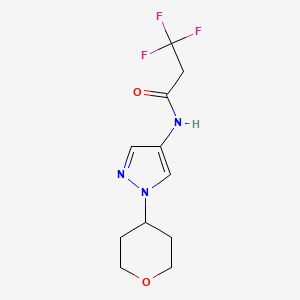
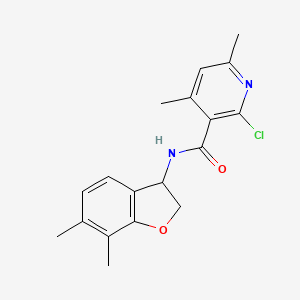
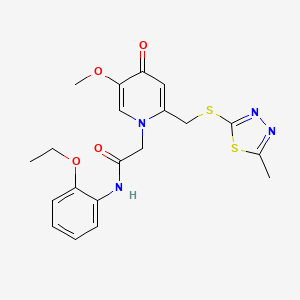
![1-[2,2,6,6-Tetramethyl-4-({[3-(trifluoromethyl)benzoyl]oxy}imino)piperidino]-1-ethanone](/img/structure/B2765101.png)
![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2765102.png)
![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2765104.png)
![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2765105.png)
